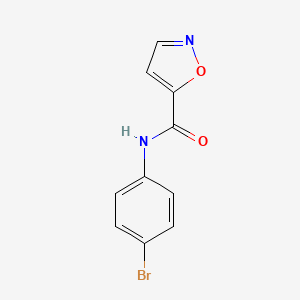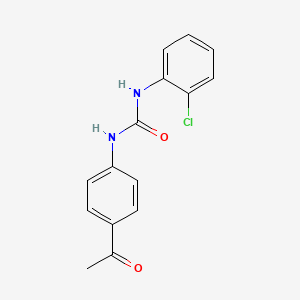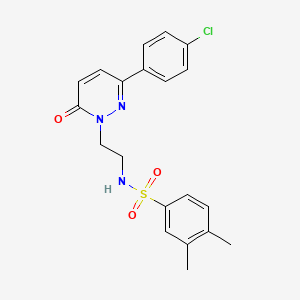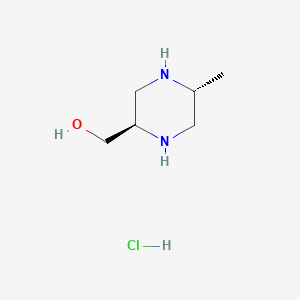
2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds, such as 2-(pyridin-2-yl) pyrimidine derivatives, has been reported . These compounds were synthesized as part of a library of novel heterocyclic compounds with potential biological activities . Another study reported a catalyst-free synthesis of substituted pyridin-2-yl compounds . The reaction was found to proceed through the intermediate formation of hetaryl isocyanates .Molecular Structure Analysis
While specific structural data for “2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile” is not available, studies on related compounds provide some insights. For example, the N-methylation of the nitrogen atoms at the perimidine moiety in similar compounds results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .科学的研究の応用
Variability in Chemistry and Properties
2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile falls within the chemical scope of benzodiazole derivatives, which are known for their variable chemistry and properties. This variability is highlighted by the extensive research into compounds like 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole). These compounds exhibit a range of properties from spectroscopic characteristics, magnetic properties, to biological and electrochemical activities, suggesting potential research avenues for this compound in similar domains (Boča, Jameson, & Linert, 2011).
Optoelectronic Material Development
The exploration of benzodiazole derivatives, including this compound, extends to optoelectronic materials. Research into quinazolines and pyrimidines, which share structural similarities, demonstrates the potential of such compounds in the development of electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of benzodiazole and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, suggesting a promising application area for this compound (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Metal Complexes and Biological Ligands
Another significant area of application for this compound is its potential in forming metal complexes and acting as a biological ligand. Studies have shown that the interaction of certain metals with the electronic systems of biologically important molecules, including benzodiazoles, significantly impacts their properties and interactions with biological targets. This opens up potential research avenues in understanding the nature of interactions of compounds like this compound with various biological targets (Lewandowski, Kalinowska, & Lewandowska, 2005).
作用機序
Target of Action
The primary target of 2-(pyridin-2-yl)-1H-1,3-benzodiazole-5-carbonitrile is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are essential components of cell membranes. Inhibition of this protein can lead to significant disruption of cellular function .
Mode of Action
This compound interacts with its target protein, CYP51, by binding to its active site. This binding inhibits the normal function of the protein, leading to disruption of sterol biosynthesis
Biochemical Pathways
The inhibition of CYP51 by this compound affects the biosynthesis of sterols. This can lead to a decrease in the production of ergosterol, a key component of fungal cell membranes . The downstream effects of this disruption can include impaired cell growth and proliferation, ultimately leading to cell death .
Pharmacokinetics
It is suggested that the compound could be moderately toxic to humans
Result of Action
The inhibition of sterol biosynthesis by this compound can lead to significant cellular effects. Specifically, it has been shown to effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound could have potential as a novel anti-fibrotic drug .
特性
IUPAC Name |
2-pyridin-2-yl-3H-benzimidazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-8-9-4-5-10-12(7-9)17-13(16-10)11-3-1-2-6-15-11/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPNJLSDCGCEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2530905.png)

![tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate](/img/structure/B2530910.png)


![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2530913.png)
![2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B2530918.png)
![4-[5-(3-Methoxyphenyl)thiophen-2-yl]-4-oxobutanoic acid](/img/structure/B2530919.png)


![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2530924.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methoxybenzenesulfonamide](/img/structure/B2530925.png)
![6-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530926.png)